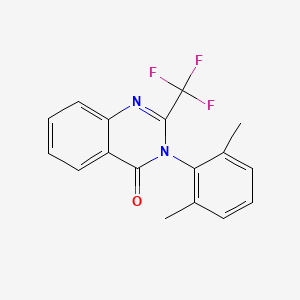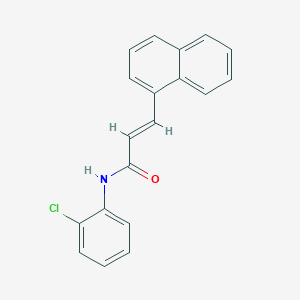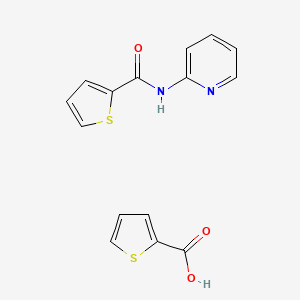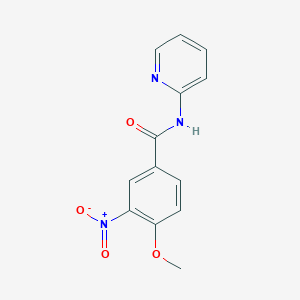
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H13F3N2O and its molecular weight is 318.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.09799753 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Reactivity
- Lithiation of Quinazolinones : Smith et al. (1996) described the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, allowing for the synthesis of various 2-substituted derivatives. This method provides a general procedure to access substituted 3-(methylamino)-2-alkyl-4(3H)-quinazolinones, which is potentially applicable to 3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Biological Activities
Cardiotonic Activity : Alabaster et al. (1989) investigated the cardiotonic activity of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, which are structurally similar to 4(3H)-quinazolinones. These compounds displayed significant positive inotropic effects and were evaluated in congestive heart failure patients (Alabaster et al., 1989).
Antifungal and Antibacterial Properties : Wang et al. (2013) synthesized novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety. These compounds exhibited strong antifungal and antibacterial activities against various fungi and bacteria, highlighting the potential of quinazolinone derivatives in combating bacterial and fungal infections (Wang et al., 2013).
Anticonvulsant Activity : Wolfe et al. (1990) synthesized and evaluated various 2-substituted 3-aryl-4(3H)-quinazolinones for anticonvulsant activity. Some of these compounds showed promising results against seizures, indicating potential applications in epilepsy treatment (Wolfe et al., 1990).
Chemical Properties and Applications
- Solid-State Fluorescence and Metal-Ion Sensor Properties : Anthony (2012) reported on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, a compound with solid-state fluorescence and selective metal-ion-sensor properties. This demonstrates the potential of quinazolinone derivatives in the development of fluorescent materials and sensors (Anthony, 2012).
Medicinal Chemistry
- Farnesyl Protein Transferase Inhibition : Venet et al. (2003) discussed R115777, a quinazolinone derivative and a potent inhibitor of farnesyl protein transferase. It exhibited significant antitumor effects and was under clinical evaluation, indicating the relevance of quinazolinone derivatives in cancer therapy (Venet, End, & Angibaud, 2003).
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-6-5-7-11(2)14(10)22-15(23)12-8-3-4-9-13(12)21-16(22)17(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVVRNKOCWWDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B5595431.png)
![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)
![1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5595462.png)
![3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595463.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile](/img/structure/B5595467.png)
![7-allyl-6-(2-chlorophenyl)-2-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595468.png)

![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-({N'-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
